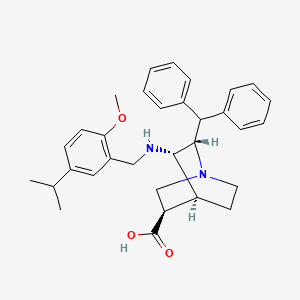
Unii-ZR1QH2M5JA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CJ-12255 is a chemical compound known for its role as a neurokinin-1 receptor antagonist. It has a molecular formula of C32H38N2O3 and a molecular weight of 498.66 g/mol . This compound is primarily used in scientific research and has shown potential in various biological and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CJ-12255 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of CJ-12255 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization, chromatography, and solvent extraction to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
CJ-12255 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
CJ-12255 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly in relation to neurokinin-1 receptors.
Medicine: Explored for its potential therapeutic effects, including its role in reducing inflammation and preventing adhesion formation after surgery.
Industry: Utilized in the development of new materials and compounds with specific properties
Mechanism of Action
CJ-12255 exerts its effects by blocking the binding of tachykinin ligands to the neurokinin-1 receptor. This inhibition prevents the activation of downstream signaling pathways that are involved in various physiological processes, including inflammation and pain perception. The compound has been shown to upregulate the peritoneal fibrinolytic system and decrease primary adhesion formation in animal models .
Comparison with Similar Compounds
Similar Compounds
- Saprisartan potassium
- GR138950C
Uniqueness
CJ-12255 is unique in its high specificity and potency as a neurokinin-1 receptor antagonist. Compared to similar compounds, it has shown greater efficacy in reducing inflammation and preventing adhesion formation. Its unique chemical structure and properties make it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
146725-78-2 |
|---|---|
Molecular Formula |
C32H38N2O3 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(3R,4S,5S,6S)-6-benzhydryl-5-[(2-methoxy-5-propan-2-ylphenyl)methylamino]-1-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C32H38N2O3/c1-21(2)24-14-15-28(37-3)25(18-24)19-33-30-26-16-17-34(20-27(26)32(35)36)31(30)29(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,18,21,26-27,29-31,33H,16-17,19-20H2,1-3H3,(H,35,36)/t26-,27-,30-,31-/m0/s1 |
InChI Key |
UGYNIDYASJFWTR-FXZOGHEHSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3C(=O)O |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@H]2[C@H]3CCN([C@H]2C(C4=CC=CC=C4)C5=CC=CC=C5)C[C@@H]3C(=O)O |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3C(=O)O |
Synonyms |
6-diphenylmethyl-5-(5-isopropyl-2-methoxybenzylamino)-1-azabicyclo(2.2.2)octane-3-carboxylic acid CJ 12,255 CJ 12255 CJ-12,255 CJ-12255 CJ12,255 CJ12255 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


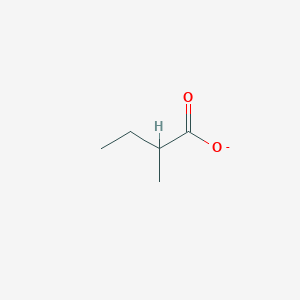
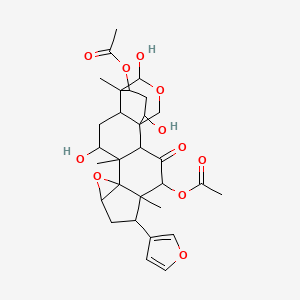

![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)
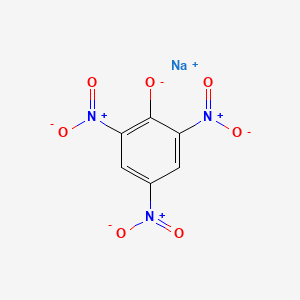
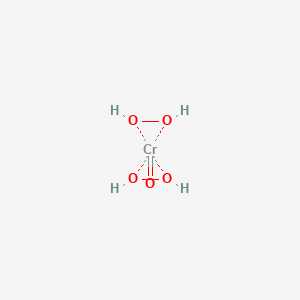


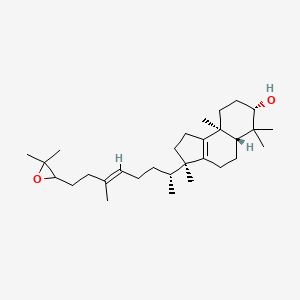
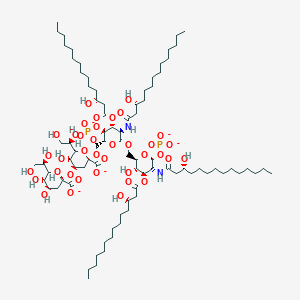
![3-[(1-Carboxylatovinyl)oxy]benzoate(2-)](/img/structure/B1264722.png)
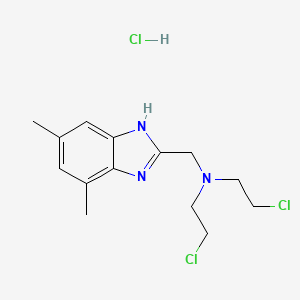
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1264725.png)
